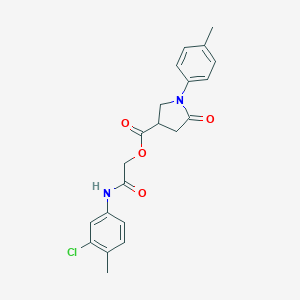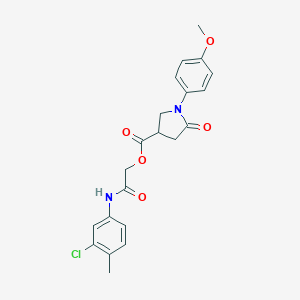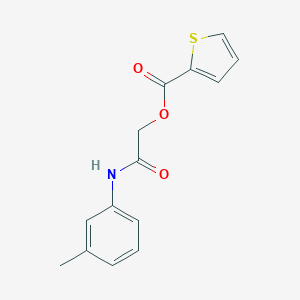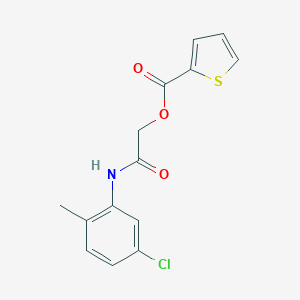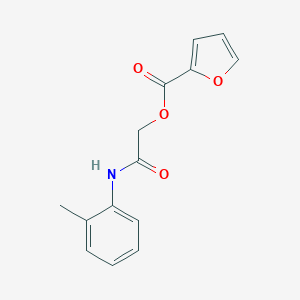![molecular formula C17H18N2O4 B271320 3-(4-Acetylamino-phenylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B271320.png)
3-(4-Acetylamino-phenylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Acetylamino-phenylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, commonly known as ABCHC, is a bicyclic compound that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. The unique structure of ABCHC makes it an attractive target for drug development, and several studies have been conducted to explore its synthesis, mechanism of action, and potential therapeutic uses.
Mécanisme D'action
The mechanism of action of ABCHC is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes that are essential for the growth and proliferation of cancer cells. Specifically, ABCHC has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting this enzyme, ABCHC can prevent cancer cells from dividing and spreading.
Biochemical and Physiological Effects
In addition to its anti-tumor activity, ABCHC has been shown to have several other biochemical and physiological effects. Studies have suggested that ABCHC can modulate the activity of certain neurotransmitters, including dopamine and serotonin, which play a role in mood regulation and behavior. Additionally, ABCHC has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of ABCHC is its unique structure, which makes it an attractive target for drug development. Additionally, the compound has been shown to have potent anti-tumor activity, making it a promising candidate for the development of cancer treatments. However, there are also some limitations to working with ABCHC in the lab. The multi-step synthesis process can be challenging, and the compound is relatively unstable, which can make it difficult to work with in certain experimental conditions.
Orientations Futures
There are several potential future directions for research on ABCHC. One area of interest is the development of ABCHC-based drugs for the treatment of cancer. Researchers are also exploring the potential applications of ABCHC in other areas of medicine, such as the treatment of inflammatory diseases and neurological disorders. Additionally, there is ongoing research into the mechanism of action of ABCHC, which could provide insights into its potential therapeutic uses.
Méthodes De Synthèse
The synthesis of ABCHC involves a multi-step process that begins with the preparation of the starting materials, including 4-aminobenzoic acid and cyclohexanone. These materials are then subjected to a series of chemical reactions, including acetylation, amidation, and cyclization, to form the final product. The synthesis of ABCHC has been optimized in recent years, with several modifications made to improve the yield and purity of the compound.
Applications De Recherche Scientifique
ABCHC has been the subject of several scientific studies, with researchers exploring its potential applications in the field of medicinal chemistry. One of the most promising areas of research is the development of ABCHC-based drugs for the treatment of cancer. Studies have shown that ABCHC has potent anti-tumor activity, and several derivatives of the compound have been developed that exhibit even greater efficacy against cancer cells.
Propriétés
Nom du produit |
3-(4-Acetylamino-phenylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
|---|---|
Formule moléculaire |
C17H18N2O4 |
Poids moléculaire |
314.34 g/mol |
Nom IUPAC |
2-[(4-acetamidophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-3-carboxylic acid |
InChI |
InChI=1S/C17H18N2O4/c1-9(20)18-12-4-6-13(7-5-12)19-16(21)14-10-2-3-11(8-10)15(14)17(22)23/h2-7,10-11,14-15H,8H2,1H3,(H,18,20)(H,19,21)(H,22,23) |
Clé InChI |
ZFURNLHIJVEJAT-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2C3CC(C2C(=O)O)C=C3 |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2C3CC(C2C(=O)O)C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(3-Chloro-4-methylphenyl)amino]-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate](/img/structure/B271247.png)
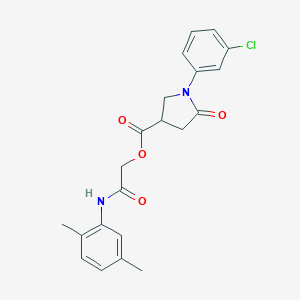
![2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate](/img/structure/B271251.png)

![2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B271253.png)
